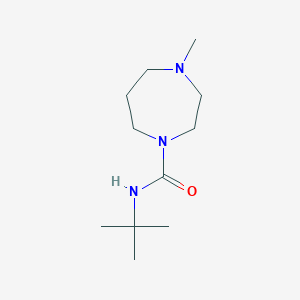
N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide” is a chemical compound. The “tert-butyl” group in organic chemistry is a four-carbon alkyl radical or substituent group with the general chemical formula −C4H9 . It’s derived from either of the two isomers of butane . The tert-butyl group is often used in drug delivery systems, dewatering of proteins, and immobilization of cells . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of “this compound” could involve several steps. One possible method is the [2 + 2 + 1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite, and alkenes . This process represents a new type of cycloaddition reaction with a distinct mechanism that does not involve the participation of nitrile oxides . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as NMR spectroscopy . The tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could be diverse. For instance, it can participate in [2 + 2 + 1] cycloaddition reactions that allow the facile synthesis of isoxazolines . Another reaction could be the Ritter reaction under solvent-free conditions at room temperature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” could be similar to those of other tert-butyl compounds. For instance, the tert-butoxide is a strong, non-nucleophilic base in organic chemistry .
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide involves the binding of the compound to the HER2 receptor on the surface of cancer cells. Once bound, this compound is internalized by the cell and the cytotoxic payload is released, leading to cell death. The specific mechanism of action of this compound is still being studied, but researchers believe that it may involve the disruption of microtubule function within the cell.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity against cancer cells, this compound has been shown to inhibit the growth of blood vessels that supply nutrients to tumors. This effect is known as anti-angiogenesis and is an important mechanism for controlling tumor growth. This compound has also been shown to have immunomodulatory effects, which may help to enhance the body's immune response to cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide in lab experiments is its specificity for HER2-positive cancer cells. This allows researchers to target cancer cells with a high degree of precision, which can lead to more accurate and reliable results. However, one of the limitations of using this compound is its high cost and limited availability. This compound is a complex compound that requires specialized synthesis techniques, which can make it difficult and expensive to produce in large quantities.
Future Directions
There are a number of future directions for research involving N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide. One area of focus is in the development of new drug delivery systems that can improve the efficacy and safety of this compound. Another area of research is in the identification of new biomarkers that can be used to predict which patients are most likely to benefit from this compound therapy. Additionally, researchers are exploring the potential of combining this compound with other cancer therapies to improve treatment outcomes. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to the development of new and more effective cancer therapies in the future.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great promise in scientific research applications, particularly in the field of cancer therapy. Its specificity for HER2-positive cancer cells makes it a valuable tool for researchers studying cancer biology and treatment. While there are some limitations to its use, ongoing research is exploring new ways to improve the efficacy and safety of this compound. With continued research and development, this compound may one day play a key role in the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide is a multi-step process that involves the reaction of tert-butylamine with 4-methyl-1,4-diazepane-1-carboxylic acid. The resulting product is then treated with acetic anhydride and pyridine to form this compound. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(tert-butyl)-4-methyl-1,4-diazepane-1-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer therapy. This compound has been shown to be effective in targeting cancer cells that overexpress the human epidermal growth factor receptor 2 (HER2). HER2 is a protein that is overexpressed in a variety of cancers, including breast, gastric, and lung cancer. This compound works by binding to the HER2 receptor and delivering a cytotoxic payload directly to the cancer cells, which leads to cell death.
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)12-10(15)14-7-5-6-13(4)8-9-14/h5-9H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKTEDWLSRZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

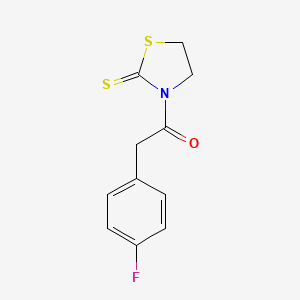
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)

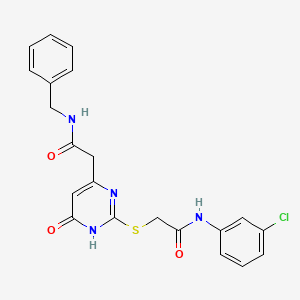

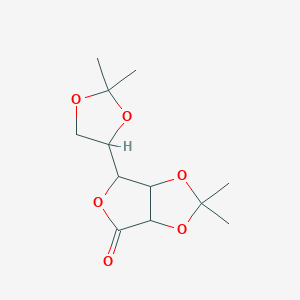
![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

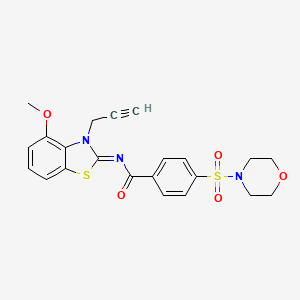
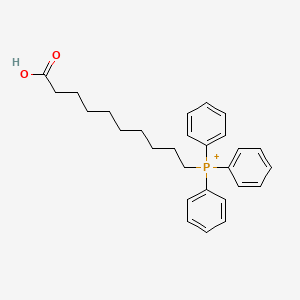
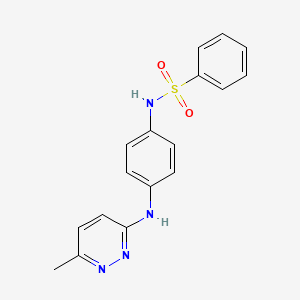
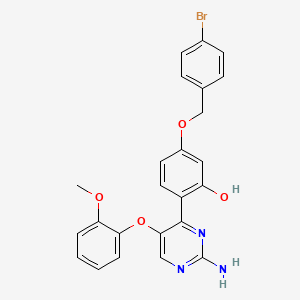
![Methyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2903433.png)